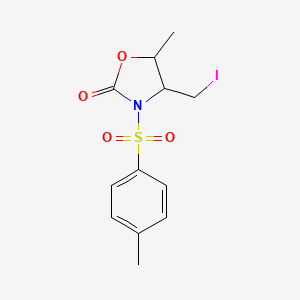
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an iodomethyl group, a methyl group, a sulfonyl group, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The oxazolidinone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the oxazolidinone ring.
Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino alcohol and carbonyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can yield sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis typically yields amino alcohols and carbonyl compounds.
科学的研究の応用
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
作用機序
The mechanism of action of 4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodomethyl group is particularly reactive and can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or disruption of protein function. The sulfonyl group also plays a role in enhancing the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonyl Chloride: This compound shares the sulfonyl group and is used in similar applications, particularly in organic synthesis.
Oxazolidinones: A class of compounds that share the oxazolidinone ring and are widely used as antibiotics.
Iodomethyl Compounds: Compounds containing the iodomethyl group are used in various chemical reactions and as intermediates in organic synthesis.
Uniqueness
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is unique due to the combination of functional groups it possesses, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry and biological research.
特性
CAS番号 |
94953-05-6 |
|---|---|
分子式 |
C12H14INO4S |
分子量 |
395.22 g/mol |
IUPAC名 |
4-(iodomethyl)-5-methyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14INO4S/c1-8-3-5-10(6-4-8)19(16,17)14-11(7-13)9(2)18-12(14)15/h3-6,9,11H,7H2,1-2H3 |
InChIキー |
KILLZIGGOJWFMM-UHFFFAOYSA-N |
正規SMILES |
CC1C(N(C(=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


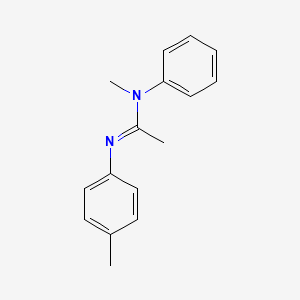
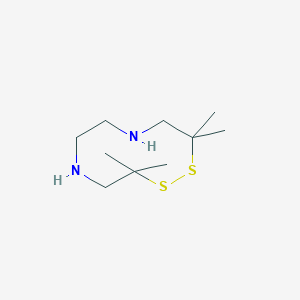
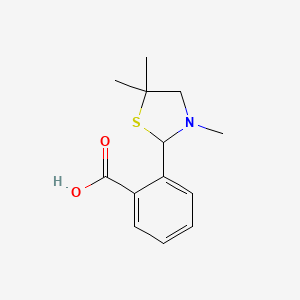
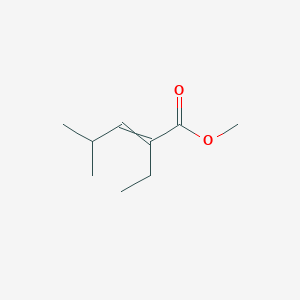
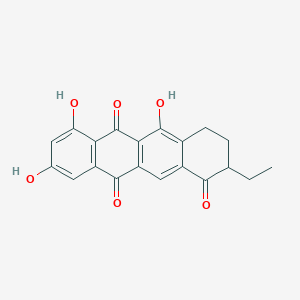

![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)
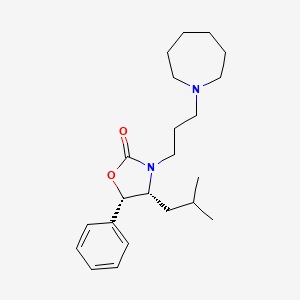
![N-[2-hydroxy-1-[(4-phenylpiperazin-1-yl)methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14343902.png)
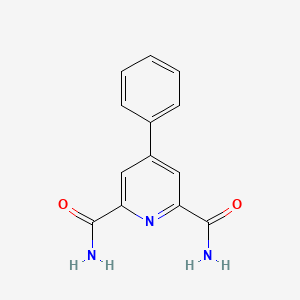
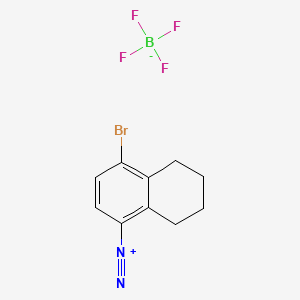
![3-tert-Butylbicyclo[3.3.1]nonan-9-one](/img/structure/B14343917.png)
![N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14343918.png)
